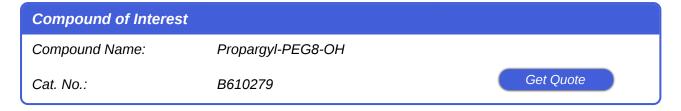


Propargyl-PEG8-OH: A Technical Guide for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Propargyl-PEG8-OH**, a heterobifunctional linker critical to advancements in bioconjugation, targeted drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Properties of Propargyl-PEG8-OH

Propargyl-PEG8-OH is a polyethylene glycol (PEG)-based molecule featuring a terminal alkyne (propargyl) group and a hydroxyl (-OH) group, separated by an eight-unit PEG spacer. This structure provides a unique combination of reactivity and physicochemical properties, making it an invaluable tool in medicinal chemistry and chemical biology.

Physicochemical Data

The key quantitative properties of **Propargyl-PEG8-OH** are summarized in the table below. These values correspond to the most commonly cited data for this compound.



Property	Value	Reference
CAS Number	1351556-81-4	[1][2]
Molecular Formula	C19H36O9	[2][3]
Molecular Weight	408.48 g/mol	[1][3]
Appearance	Viscous Liquid or low-melting solid	[2][4]
Purity	Typically ≥95%	[2]
Solubility	Soluble in water, DMSO, DMF, DCM	
Storage	Store at -20°C, desiccated	_

Note: Some suppliers may erroneously list CAS number 1422023-54-8, which corresponds to Propargyl-PEG7-OH.[5] Researchers should verify the specifications with their supplier.

Mechanism of Action and Key Applications

The utility of **Propargyl-PEG8-OH** stems from its two distinct functional groups, which allow for sequential or orthogonal conjugation strategies.

- Propargyl Group: The terminal alkyne is a key component for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a highly stable triazole linkage with an azide-modified molecule, offering high efficiency and specificity in aqueous conditions.[1][6]
- Hydroxyl Group: The primary alcohol (-OH) can be further derivatized into other functional groups (e.g., esters, ethers, or activated esters like NHS esters) to react with amines or other nucleophiles on a target molecule.

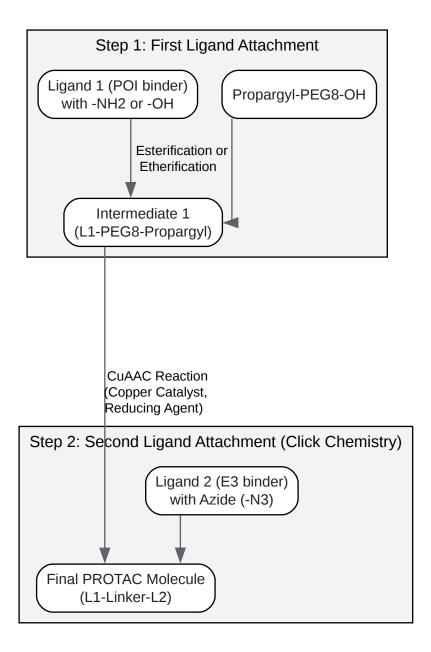
PROTAC Synthesis

Propargyl-PEG8-OH is extensively used as a linker in the synthesis of PROTACs.[1][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.



The PEG8 linker serves to connect the target protein ligand and the E3 ligase ligand at an optimal distance and with sufficient flexibility to facilitate the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[8]

The general workflow for synthesizing a PROTAC using a propargyl-PEG linker is depicted below.





Click to download full resolution via product page

PROTAC synthesis workflow using a Propargyl-PEG8 linker.

Bioconjugation and Surface Modification

The principles used in PROTAC synthesis are broadly applicable to other areas of bioconjugation. **Propargyl-PEG8-OH** can be used to link various biomolecules, including peptides, proteins, and nucleic acids, to other molecules or surfaces. The hydrophilic PEG spacer enhances the water solubility of hydrophobic molecules and reduces non-specific binding when used for surface modification of materials like nanoparticles or microarrays.

Experimental Protocols

The following are representative protocols for the key reactions involving **Propargyl-PEG8-OH**. Note: These are generalized procedures and must be optimized for specific substrates and desired outcomes.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between an alkyne-functionalized molecule (e.g., an intermediate synthesized from **Propargyl-PEG8-OH**) and an azide-functionalized molecule.

Materials:

- Alkyne-containing molecule (1.0 equivalent)
- Azide-containing molecule (1.1 1.5 equivalents)
- Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in H₂O)
- Reducing agent: Sodium Ascorbate solution (e.g., 100 mM in H₂O, freshly prepared)
- Copper-chelating ligand (optional but recommended for biomolecules): THPTA or TBTA solution (e.g., 50 mM in H₂O or DMSO/t-butanol)
- Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer (pH 7-8)



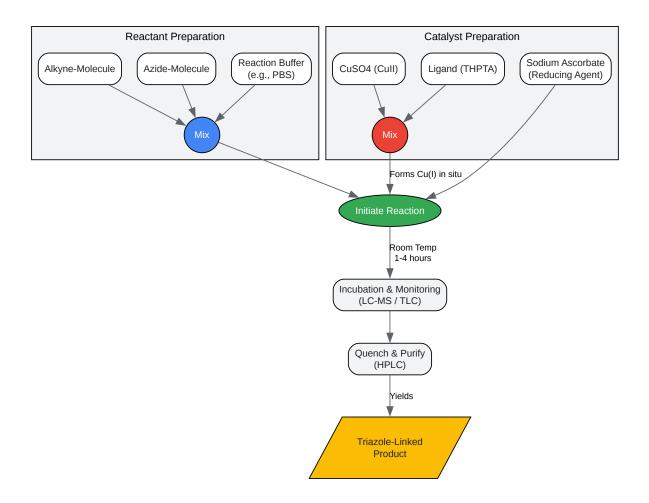
Anhydrous DMF or DMSO (if substrates are not water-soluble)

Procedure:

- Dissolve the alkyne-containing molecule and the azide-containing molecule in the reaction buffer. If necessary, use a co-solvent like DMF or DMSO.
- In a separate tube, prepare the copper catalyst premix. Add the CuSO₄ solution to the ligand solution (a 1:5 molar ratio of Cu:ligand is common) and mix briefly.
- Add the copper catalyst premix to the solution from step 1. The final concentration of copper is typically between 50 μ M and 250 μ M.
- To initiate the reaction, add the freshly prepared sodium ascorbate solution. The final concentration is typically 5-10 times that of the copper.
- Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or TLC.
- Upon completion, the reaction can be quenched by adding EDTA. The final product is then purified using an appropriate method, such as HPLC or column chromatography.

The logical flow of the CuAAC reaction is illustrated below.





Click to download full resolution via product page

General experimental workflow for a CuAAC reaction.

Representative Protocol for Two-Step PROTAC Synthesis



This protocol outlines the synthesis of a PROTAC where Ligand 1 (for the Protein of Interest, POI) contains a free amine and is first coupled to a carboxyl-activated Propargyl-PEG8 linker, followed by a click reaction with an azide-modified Ligand 2 (for the E3 Ligase).

Step A: Activation of **Propargyl-PEG8-OH** and Coupling to Ligand 1

- Activation: The hydroxyl group of Propargyl-PEG8-OH must first be converted to a group reactive with the amine on Ligand 1. A common method is to first create a carboxylic acid derivative (e.g., Propargyl-PEG8-Acid) and then activate it.
- Amide Coupling:
 - Dissolve Propargyl-PEG8-Acid (1.1 eq) and Ligand 1 (1.0 eq) in an anhydrous solvent (e.g., DMF).
 - Add coupling reagents such as HATU (1.2 eq) and an organic base like DIPEA (2.0 eq).
 - Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
 - Upon completion, perform an aqueous workup and purify the Ligand 1-PEG8-Propargyl intermediate by flash chromatography or HPLC.

Step B: CuAAC Reaction with Ligand 2

- Follow the general CuAAC protocol described in section 3.1, using the purified Ligand 1-PEG8-Propargyl intermediate as the alkyne-containing molecule and the azide-modified Ligand 2 as the azide-containing molecule.
- After the reaction and purification, the final PROTAC molecule is obtained and should be characterized by LC-MS and NMR to confirm its identity and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Oxhydryl/Propargyl PEG reagent, Propargyl-PEG9-alcohol, Purity 98% CD BioGlyco [glycoclick.bioglyco.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Propargyl-PEG8-alcohol | C17H32O8 | CID 91809446 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 7. biorbyt.com [biorbyt.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Propargyl-PEG8-OH: A Technical Guide for Advanced Bioconjugation and Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610279#propargyl-peg8-oh-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com